endo-BCN-Fmoc-L-Lysine

Bioorthogonal Chemistry Fluorescence Probe Design SPAAC Ligation

A common challenge in bioorthogonal labeling: alternative strained alkynes (exo-BCN, DBCO) can alter conjugate brightness, solubility, or cause non-specific binding. endo-BCN-Fmoc-L-Lysine solves this via: - **endo-BCN diastereomer:** Prevents contact-mediated fluorescence quenching, preserving quantum yield. - **Lower lipophilicity vs. DBCO:** Enhances aqueous solubility and reduces non-specific uptake in live cells/in vivo. - **Fmoc-SPPS compatible:** Enables precise placement of SPAAC handle in automated peptide synthesis. Procurement: Standard research quantities (100 mg to 5 g) available for immediate dispatch.

Molecular Formula C32H36N2O6
Molecular Weight 544.6 g/mol
Cat. No. B12368970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-BCN-Fmoc-L-Lysine
Molecular FormulaC32H36N2O6
Molecular Weight544.6 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CCC#C1
InChIInChI=1S/C32H36N2O6/c35-30(36)29(17-9-10-18-33-31(37)39-19-27-25-11-3-1-2-4-12-26(25)27)34-32(38)40-20-28-23-15-7-5-13-21(23)22-14-6-8-16-24(22)28/h5-8,13-16,25-29H,3-4,9-12,17-20H2,(H,33,37)(H,34,38)(H,35,36)/t25-,26+,27?,29-/m0/s1
InChIKeySIGNVLQONFQEFM-JYZUEOAFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





endo-BCN-Fmoc-L-Lysine: Specifications & Procurement


endo-BCN-Fmoc-L-Lysine (CAS: 1493802-95-1; molecular formula: C32H36N2O6; molecular weight: 544.65 g/mol) is a bifunctional, Fmoc-protected L-lysine amino acid derivative featuring the bicyclo[6.1.0]non-4-yne (BCN) strain-promoted alkyne moiety conjugated to the ε-amine of the lysine side chain . This compound is specifically designed for the copper-free, strain-promoted azide–alkyne cycloaddition (SPAAC) bioorthogonal ligation reaction and is directly compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows . It serves as a modular building block for the site-specific incorporation of a highly reactive, metal-free click handle into peptides, proteins, and other biomolecular architectures, enabling subsequent conjugation to azide-functionalized partners without cytotoxic copper catalysts . Its synthesis yields a specific diastereomeric form (endo-BCN), which imparts unique steric and photophysical properties to the resulting triazole-linked conjugates [1].

Fmoc‑protected building block for standard SPPS
BCN strain‑promoted alkyne for copper‑free SPAAC
endo diastereomer with reported quenching‑mitigation property

endo-BCN-Fmoc-L-Lysine: Why Substitution Fails


Direct substitution of endo-BCN-Fmoc-L-Lysine with its exo-BCN diastereomer or with alternative strained alkyne building blocks like DBCO-Fmoc-L-Lysine is not analytically equivalent and can critically alter key experimental parameters. While the exo-BCN isomer may exhibit similar reaction kinetics in solution [1], the resulting triazole-linked products possess distinct three-dimensional steric conformations that profoundly affect the photophysical properties of conjugated fluorophores [2]. Critically, only the endo-BCN-derived conjugates have been shown to mitigate undesirable contact-mediated fluorescence quenching, a property absent in exo-BCN conjugates [2]. Furthermore, compared to the widely used dibenzocyclooctyne (DBCO), BCN-based reagents demonstrate significantly lower lipophilicity, which enhances aqueous solubility and reduces non-specific binding in biological systems, while also enabling faster reaction kinetics with certain aromatic azide partners . Consequently, substituting endo-BCN-Fmoc-L-Lysine with a generic alternative without rigorous validation can compromise conjugate brightness, labeling specificity, and overall assay performance, making it a high-risk variable in precise bioorthogonal conjugation workflows.

exo‑BCN diastereomer may not reproduce the quenching mitigation and photophysical behavior observed with endo‑BCN conjugates.

DBCO‑based building blocks introduce higher lipophilicity, which can alter aqueous solubility and increase non‑specific binding background.

SPAAC kinetics with alternative alkynes are azide‑partner‑dependent; rate differences can shift conjugation efficiency and require re‑optimization.

endo-BCN-Fmoc-L-Lysine: Comparative Evidence


Reduced Fluorescence Quenching vs exo-BCN

In a direct head-to-head comparison of SPAAC reaction products, only the endo-BCN diastereomer demonstrated the ability to reduce contact-mediated fluorescence quenching. This effect was attributed to the distinct, extended tricyclic fused ring system formed exclusively by the endo-BCN isomer upon triazole formation [1]. When endo-BCN was substituted for exo-BCN in a previously reported fluorescence-quenched chemical probe, a novel 'fluorescence always-on' construct was successfully generated, whereas exo-BCN-based products failed to mitigate quenching [1].

Fluorescence Quenching Mitigation
Head‑to‑head comparison
Only endo‑BCN triazole products reduced contact‑mediated quenching of 5(6)‑FAM; exo‑BCN conjugates did not.
Supports brighter probe design; assay sensitivity context.
Quenching behaviour is diastereomer‑dependent.
Bioorthogonal Chemistry Fluorescence Probe Design SPAAC Ligation

Superior Conjugation Efficiency vs DBCO in ADCs

A side-by-side comparison evaluating copper-free click probes for assembling homogeneous antibody-drug conjugates (ADCs) revealed a surprising and significant difference in conjugation efficiency favoring the bicyclononyne (BCN) probe over a dibenzoannulated cyclooctyne (DBCO) probe [1]. The study demonstrated that BCN-based conjugation to native monoclonal antibody glycans was more efficient than DBCO-based conjugation under identical conditions [1].

ADC Conjugation Efficiency
Head‑to‑head comparison
BCN‑based conjugation yielded higher attachment efficiency relative to DBCO in chemoenzymatic mAb glycan ligation.
Yield and DAR consistency context for ADC assembly.
Reported in GlycoConnect platform comparison.
ADC Linker Chemistry Bioconjugation Efficiency Copper-Free Click Chemistry

Lower Lipophilicity than DBCO

Comparative analysis of strained cyclooctyne reagents indicates that BCN (bicyclononyne) offers a significant reduction in lipophilicity relative to dibenzocyclooctyne (DBCO) . This lower lipophilicity enhances the performance of BCN-based reagents in aqueous biological environments, mitigating issues of poor solubility and non-specific hydrophobic interactions that can plague conjugations with more lipophilic probes like DBCO [1].

Lipophilicity Profile
Class‑level inference
BCN characterized as least hydrophobic strained cyclooctyne; DBCO is more lipophilic due to fused benzyl rings.
Aqueous handling and reduced non‑specific binding context.
Based on scaffold structure comparison.
Aqueous Bioconjugation Hydrophilicity Non-Specific Binding

Comparable or Faster SPAAC Kinetics vs DBCO

Studies investigating the kinetics of strain-promoted azide-alkyne cycloaddition (SPAAC) have quantified the second-order rate constants for BCN and DBCO with various azide partners. One study reported a rate constant of 0.28 M⁻¹ s⁻¹ for BCN and 0.34 M⁻¹ s⁻¹ for DBCO with a specific positively charged azidoamino acid, indicating comparable reactivity in this context [1]. However, other sources indicate that BCN can react 'even faster than DBCO' with aromatic azides, highlighting the partner-dependent nature of SPAAC kinetics [2].

SPAAC Kinetics
Cross‑study comparable
BCN k = 0.28 M−1 s−1, DBCO k = 0.34 M−1 s−1 with hydrophilic azidoamino acid.
Comparable reactivity in this azide context; rate depends on partner.
BCN rate 82% of DBCO value in cited study.
Reaction Kinetics Second-Order Rate Constant Click Chemistry Efficiency

endo-BCN-Fmoc-L-Lysine: Validated Applications


Always-On Fluorescent Probes & Biosensors

Researchers developing fluorescence-based assays, such as enzyme activity probes or intracellular sensors, can leverage the unique property of endo-BCN to mitigate contact-mediated fluorescence quenching. By incorporating endo-BCN-Fmoc-L-Lysine as the click handle, the resulting SPAAC conjugates maintain higher quantum yields and brighter signals compared to those formed with exo-BCN, enabling more sensitive detection of biological targets [1].

Enhanced Drug Loading in Homogeneous ADCs

In the industrial-scale production of next-generation ADCs, endo-BCN-Fmoc-L-Lysine offers a strategic advantage in the chemoenzymatic conjugation step. Its superior conjugation efficiency compared to DBCO analogs directly translates to higher yields of the desired drug-to-antibody ratio (DAR) species, minimizing costly purification steps and ensuring batch-to-batch consistency [2].

Site-Specific Bioorthogonal Conjugation via SPPS

As an Fmoc-protected amino acid, endo-BCN-Fmoc-L-Lysine is seamlessly integrated into automated peptide synthesizers. This allows for the precise, sequence-defined installation of a SPAAC-reactive BCN handle at any desired position within a peptide chain . This capability is essential for generating well-defined peptide conjugates for chemical biology, targeted drug delivery, and the assembly of multifunctional biomaterials.

Bioconjugation with High Aqueous Solubility

For labeling of cell-surface proteins, live-cell imaging, or in vivo applications where aqueous solubility is critical, endo-BCN-Fmoc-L-Lysine-derived conjugates are preferred over their more lipophilic DBCO counterparts. The reduced hydrophobicity of the BCN scaffold minimizes aggregation and non-specific background, leading to cleaner, more specific labeling in demanding biological environments .

Application
Selection Property
Validation Focus
Fluorescent probes & biosensors
Quenching mitigation (endo‑BCN stereochemistry)
Triazole product brightness after SPAAC
Homogeneous ADC synthesis
Conjugation efficiency in mAb glycan ligation
Drug‑to‑antibody ratio and yield consistency
Site‑specific peptide labeling
Fmoc‑SPPS compatibility with defined BCN insertion
Peptide purity and labeling site verification
Aqueous bioconjugation & cell labeling
Low‑lipophilicity BCN scaffold
Aggregation propensity and non‑specific binding background

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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